2-Chloro-6-(trifluoromethyl)mandelic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6ClF3O3 |
|---|---|
Molecular Weight |
254.59 g/mol |
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6ClF3O3/c10-5-3-1-2-4(9(11,12)13)6(5)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
InChI Key |
MTDWZHWUBRDGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
Stereochemical Investigations and Chiral Resolution of 2 Chloro 6 Trifluoromethyl Mandelic Acid
Enantiomeric Purity Assessment Methodologies
The determination of the enantiomeric composition of 2-Chloro-6-(trifluoromethyl)mandelic acid is crucial for its application in stereospecific synthesis and pharmaceutical development. A variety of advanced analytical techniques are utilized for this purpose, each offering distinct advantages in terms of resolution, sensitivity, and speed.
Advanced Chromatographic Techniques for Enantioseparation
Chromatographic methods are at the forefront of chiral analysis, providing robust and reliable means to separate enantiomers. wikipedia.org These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase or a chiral additive in the mobile phase. wikipedia.org
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations compared to traditional high-performance liquid chromatography (HPLC). nih.govresearchgate.net For the enantioseparation of mandelic acid derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak columns, are frequently employed. nih.govresearchgate.net
The separation mechanism in SFC is influenced by several factors, including the choice of organic modifier, the column temperature, and the backpressure. nih.gov For instance, in the separation of analogous chloromandelic acids, modifiers such as methanol, ethanol, and isopropanol (B130326) are used, with their concentration affecting the retention factor and resolution. nih.gov An increase in the modifier percentage generally leads to a decrease in retention time. Temperature and backpressure also play a crucial role; higher temperatures can sometimes decrease the separation factor, while increased backpressure may reduce the retention factor. nih.gov
Table 1: Representative SFC Enantioseparation Data for a Mandelic Acid Derivative on a Chiral Stationary Phase
This data is illustrative for a compound structurally similar to this compound.
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-3 |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 2.0 mL/min |
| Temperature | 35°C |
| Backpressure | 150 bar |
| Retention Time (Enantiomer 1) | 3.2 min |
| Retention Time (Enantiomer 2) | 4.1 min |
| Resolution (Rₛ) | 2.1 |
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for the separation of enantiomers. skpharmteco.com For mandelic acid and its derivatives, both chiral stationary phases (CSPs) and chiral mobile phase additives (CMPAs) are utilized.
Immobilized polysaccharide-based CSPs, such as cellulosic tris(3,5-dichlorophenylcarbamate) found in columns like CHIRALPAK® IC, have been used for the separation of 2-chloromandelic acid. nih.gov The mobile phase typically consists of a non-polar solvent like n-hexane with a polar modifier such as isopropanol or ethanol, and an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov However, for some substituted mandelic acids, the enantioselectivity on certain CSPs might be low. nih.gov
An alternative approach involves the use of molecularly imprinted polymers (MIPs) as chiral stationary phases. redalyc.orgresearchgate.netunesp.br These polymers are created with recognition sites for a specific enantiomer, leading to high selectivity. redalyc.orgresearchgate.netunesp.br
Table 2: Illustrative Chiral HPLC Enantioseparation Data for a Substituted Mandelic Acid
This data is representative for a compound structurally similar to this compound.
| Parameter | Value |
|---|---|
| Column | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rₛ) | 1.9 |
Gas Chromatography (GC) can also be employed for the enantiomeric separation of mandelic acid derivatives, although derivatization is typically required due to their high boiling points and polarity. mdpi.com The carboxylic acid and hydroxyl groups are often converted to more volatile esters and ethers, respectively. mdpi.com
Chiral stationary phases for GC often incorporate chiral selectors, with cyclodextrins being a prominent example. mdpi.com Derivatized cyclodextrins offer a chiral environment that can differentiate between the enantiomers of the derivatized analyte. The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions, such as the temperature program, are critical for achieving successful separation. mdpi.com
Table 3: Exemplary GC Enantioseparation Data for a Derivatized Mandelic Acid
This data is illustrative for a derivatized compound structurally similar to this compound.
| Parameter | Value |
|---|---|
| Column | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) |
| Analyte Form | Methyl Ester |
| Carrier Gas | Helium |
| Temperature Program | 100°C (1 min), ramp to 180°C at 5°C/min |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (Enantiomer 1) | 15.3 min |
| Retention Time (Enantiomer 2) | 15.9 min |
| Separation Factor (α) | 1.04 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiopurity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds. This is achieved by converting the enantiomers into diastereomers, which are distinguishable by NMR.
The use of chiral derivatizing agents (CDAs) is a common strategy in NMR for enantiopurity assessment. researchgate.net The chiral compound of interest is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, will exhibit distinct chemical shifts in the NMR spectrum.
For a carboxylic acid like this compound, a chiral alcohol or amine can be used as a CDA to form a diastereomeric ester or amide, respectively. The resulting diastereomers will have unique NMR signals, and the ratio of the integrals of these signals will correspond to the enantiomeric ratio of the original sample. The presence of the trifluoromethyl group in the target molecule also opens the possibility of using ¹⁹F NMR, which can offer a high degree of sensitivity and spectral resolution.
In studies of analogous compounds like 2-chloro-mandelic acid and 4-trifluoromethyl-mandelic acid, chiral solvating agents have been shown to induce separate signals for the enantiomers in the ¹H NMR spectrum. rsc.org For example, the methine proton (the proton attached to the chiral carbon) of each enantiomer will appear at a slightly different chemical shift, allowing for their quantification. rsc.org
Table 4: Representative ¹H NMR Chemical Shift Data for Diastereomeric Derivatives of a Mandelic Acid Analog
This data is illustrative for a compound structurally similar to this compound after derivatization.
| Diastereomer | Chemical Shift of α-Proton (ppm) |
|---|---|
| Diastereomer 1 (from R-enantiomer) | 5.15 |
| Diastereomer 2 (from S-enantiomer) | 5.18 |
| Chemical Shift Difference (Δδ) | 0.03 |
Quantitative Analysis using ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the quantitative analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to determine the enantiomeric purity of a sample, often with the use of chiral solvating agents or chiral derivatizing agents that induce chemical shift differences between the enantiomers.
In ¹H NMR, the chemical shifts of the protons in the molecule are sensitive to their chemical environment. For this compound, key protons, such as the methine proton (CH-OH), will exhibit distinct signals. In a racemic mixture, these signals for the R and S enantiomers are identical. However, in the presence of a chiral auxiliary, diastereomeric complexes are formed, leading to separate signals for the two enantiomers. The integration of these signals allows for the quantification of each enantiomer.
For instance, studies on mandelic acid itself and its derivatives show that the chemical shifts are influenced by the substituents on the phenyl ring and the solvent used. preprints.orgrsc.org The trifluoromethyl group at the 6-position and the chlorine atom at the 2-position in the target molecule will have specific electronic effects that influence the chemical shifts of the aromatic and benzylic protons and carbons.
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | Aromatic protons: 7.0 - 8.0 | The electron-withdrawing nature of the Cl and CF₃ groups will shift these protons downfield. |
| Methine proton (CH-OH): ~5.0 | This proton is adjacent to the chiral center and is a key signal for enantiomeric resolution studies. | |
| Hydroxyl proton (OH): Variable | The chemical shift is dependent on concentration, solvent, and temperature. | |
| Carboxyl proton (COOH): 10.0 - 13.0 | This proton is acidic and often exchanges with deuterium (B1214612) in deuterated solvents. | |
| ¹³C | Aromatic carbons: 120 - 140 | The carbons attached to Cl and CF₃ will have distinct chemical shifts. |
| Methine carbon (CH-OH): ~70 | The chemical shift of this chiral carbon is a sensitive probe for the stereochemical environment. | |
| Carboxyl carbon (COOH): ~170 | The chemical shift is characteristic of a carboxylic acid. | |
| Trifluoromethyl carbon (CF₃): ~125 (quartet) | The carbon will be split into a quartet due to coupling with the three fluorine atoms. |
Two-Dimensional NMR Techniques (e.g., HSQC) for Overlap Resolution
In complex molecular environments or when analyzing mixtures, one-dimensional ¹H and ¹³C NMR spectra can suffer from signal overlap, making unambiguous assignment and quantification challenging. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools to overcome this limitation.
An HSQC experiment correlates the chemical shifts of directly bonded protons and carbons, spreading the NMR information into two dimensions and significantly enhancing spectral resolution. libretexts.org In the context of this compound, an HSQC spectrum would display peaks corresponding to the C-H correlations within the molecule. For example, a cross-peak would be observed between the methine proton and the chiral methine carbon.
This technique is particularly valuable in resolving overlapping signals in the aromatic region of the ¹H NMR spectrum. researchgate.net The aromatic protons of this compound are expected to be in a crowded region, and their signals may overlap. The HSQC spectrum would resolve these by correlating each proton to its directly attached carbon, which often have more dispersed chemical shifts.
When analyzing the enantiomeric purity of this compound using a chiral resolving agent, the HSQC experiment can be used to resolve the signals of the diastereomeric complexes. The cross-peaks corresponding to the methine C-H bond of the R and S enantiomers would be distinct in the 2D spectrum, allowing for more accurate quantification than might be possible from the 1D spectra alone.
The utility of HSQC lies in its ability to provide clear, unambiguous correlations, which is essential for the detailed structural characterization and quantitative analysis required in stereochemical investigations.
Strategies for Enantiomeric Resolution
The separation of enantiomers from a racemic mixture of this compound is a critical step in many applications where a single enantiomer is required. Several strategies can be employed for this purpose, each with its own advantages and limitations.
Diastereomeric Salt Formation with Chiral Bases
One of the most common and industrially viable methods for the resolution of racemic acids is the formation of diastereomeric salts with a chiral base. libretexts.orgwikipedia.org This method relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net
For this compound, a racemic mixture of the acid is reacted with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts: (R)-acid-(R)-base and (S)-acid-(R)-base (assuming an (R)-configured base is used). Due to their different three-dimensional structures, these diastereomeric salts will have different solubilities in a given solvent.
Through careful selection of the chiral base and the solvent system, one of the diastereomeric salts can be selectively precipitated from the solution while the other remains dissolved. The less soluble diastereomer is then isolated by filtration. Subsequently, the pure enantiomer of the acid can be recovered from the diastereomeric salt by treatment with a strong acid to neutralize the chiral base.
Commonly used chiral bases for the resolution of carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-(+)-α-methylbenzylamine and various chiral amino alcohols. libretexts.orggoogle.com The choice of the resolving agent is crucial and often determined empirically to achieve the best separation efficiency.
Crystallization-Based Resolution Methods
Crystallization-based methods are a cornerstone of enantiomeric resolution and can be applied to this compound. These techniques exploit the differences in the crystal packing and physical properties of enantiomers and diastereomers.
Spontaneous Resolution of Chiral Conglomerates
Spontaneous resolution, also known as preferential crystallization, is a powerful but less common method for separating enantiomers. nih.gov This technique is only applicable to racemic compounds that crystallize as a conglomerate, which is a physical mixture of separate crystals of the two enantiomers. rsc.org In such cases, it is possible to induce the crystallization of one enantiomer by seeding a supersaturated solution of the racemate with a pure crystal of that enantiomer. nih.gov
The success of this method depends on the ability of the system to form a conglomerate, which is relatively rare, with most racemic compounds crystallizing as a racemic compound (a 1:1 mixture of both enantiomers in the crystal lattice). rsc.org Research has been conducted on mandelic acid and its derivatives to explore their crystallization behavior and the potential for spontaneous resolution. rsc.orgresearchgate.net While it is not explicitly stated in the provided search results whether this compound forms a conglomerate, this remains a potential avenue for its resolution if the appropriate conditions are identified.
Enantioselective Adsorption Processes
Enantioselective adsorption is a chromatographic method for separating enantiomers based on their differential interaction with a chiral stationary phase (CSP). nih.govresearcher.life This technique is widely used for both analytical and preparative-scale separations of chiral compounds.
In this process, a solution containing the racemic mixture of this compound is passed through a column packed with a CSP. The CSP is composed of a chiral selector immobilized on a solid support. The two enantiomers of the acid will interact with the chiral selector to form transient diastereomeric complexes. Due to the different stereochemistry of these complexes, one enantiomer will bind more strongly to the CSP than the other.
Magnetic Molecularly Imprinted Polymers (MIPs) for Racemate Resolution
As of the latest available scientific literature, there is no specific research published on the application of magnetic molecularly imprinted polymers (MIPs) for the chiral resolution of this compound. While the use of magnetic MIPs is a recognized technique for the enantioseparation of various chiral compounds, including unsubstituted mandelic acid, dedicated studies and detailed findings regarding the 2-chloro-6-(trifluoromethyl) substituted analogue are not present in publicly accessible research.
The principle of using magnetic MIPs involves creating polymer particles with cavities that are sterically and chemically complementary to a specific enantiomer of a target molecule. The magnetic core of these particles allows for their easy separation from a solution using an external magnetic field. This technique combines the selectivity of molecular imprinting with the convenience of magnetic separation.
Although research on other derivatives of mandelic acid using different chiral separation techniques exists, the specific data and detailed research findings for the resolution of this compound via magnetic MIPs, including binding affinities, selectivity factors, and optimal resolution conditions, are not available to be presented in data tables or detailed discussion. Further research is required in this specific area to establish the feasibility and efficacy of this method for the target compound.
Chemical Reactivity and Mechanistic Studies of 2 Chloro 6 Trifluoromethyl Mandelic Acid
Reaction Pathways and Transformation Studies
The reactivity of 2-chloro-6-(trifluoromethyl)mandelic acid is characterized by transformations involving its key functional moieties. These include reactions at the carbonyl and hydroxyl groups, as well as processes that leverage the unique substitution pattern of the aromatic ring.
The carbonyl carbon of the carboxylic acid group in this compound is an electrophilic center, susceptible to nucleophilic attack. However, the reactivity of carboxylic acids towards direct nucleophilic addition is generally lower than that of aldehydes or ketones due to the resonance stabilization of the carboxylate group. Reactions typically proceed via initial activation of the carbonyl group, for instance, by conversion to a more reactive derivative like an acid chloride or an ester.
The presence of the electron-withdrawing chloro and trifluoromethyl groups on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted mandelic acid. Nucleophilic addition reactions to the carbonyl group of related trifluoromethyl ketones have been shown to be favorable. nih.gov For instance, the addition of organometallic reagents or other nucleophiles would proceed via a tetrahedral intermediate.
Furthermore, the chloro substituent on the aromatic ring can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, although this is generally challenging. The strong electron-withdrawing nature of the adjacent trifluoromethyl group and the carboxylic acid can activate the ring towards such substitutions under forcing conditions with potent nucleophiles.
Table 1: Representative Nucleophilic Additions to Carbonyl Compounds Analogous to this compound This table presents data from analogous reactions to illustrate the principles of nucleophilic additions to activated carbonyls.
| Nucleophile | Electrophile (Analogous) | Product Type | Reference |
| Benzylboronic acid pinacol (B44631) ester | 2,2,2-Trifluoroacetophenone | Tertiary alcohol | nih.gov |
| (Trifluoromethyl)trimethylsilane | Aromatic Aldehydes | Trifluoromethylated alcohol | semanticscholar.org |
Mandelic acid and its derivatives can undergo oxidative decarboxylation, a process that involves the loss of carbon dioxide and the formation of a new carbon-carbon or carbon-heteroatom bond. This transformation is a key step in various synthetic pathways. The reaction typically proceeds through the formation of an intermediate that facilitates the cleavage of the C-C bond between the carboxyl group and the α-carbon.
The general mechanism for oxidative decarboxylation often involves the removal of two electrons and a proton from the substrate. wikipedia.org Annulation reactions following decarboxylation would involve the trapping of a reactive intermediate by a suitable partner, leading to the formation of a new ring structure.
Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The presence of the ortho-chloro and trifluoromethyl groups can direct the regioselectivity of these cyclizations and influence the reactivity of the starting materials.
For example, conversion of the carboxylic acid to an amide, followed by activation of the α-hydroxyl group, could set the stage for an intramolecular nucleophilic substitution to form a lactam. Alternatively, functionalization of the phenyl ring could introduce a nucleophilic or electrophilic center that can participate in cyclization.
Visible-light-induced intramolecular radical cyclization has been successfully employed for the synthesis of trifluoromethyl-containing heterocycles from precursors bearing a trifluoroacetimidoyl chloride moiety. rsc.orgrsc.org A similar strategy could potentially be applied to derivatives of this compound to construct novel heterocyclic frameworks. Palladium-catalyzed intramolecular cyclization of trifluoroacetimidoyl chlorides with alkynes has also been reported as a method to access 2-(trifluoromethyl)indoles. researchgate.net
Table 2: Examples of Intramolecular Cyclization Reactions of Analogous Trifluoromethyl-Substituted Aromatic Compounds This table presents data from analogous reactions to illustrate potential cyclization pathways.
| Starting Material Type | Reaction Conditions | Product Heterocycle | Reference |
| N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides | Visible light, photocatalyst | 2-Trifluoromethyl-3-acylindoles | rsc.org |
| Trifluoroacetimidoyl chlorides | Visible light, photocatalyst | 6-(Trifluoromethyl)phenanthridines | rsc.org |
| 2-Alkynylanilines and CuCF3 | Domino trifluoromethylation/cyclization | 2-(Trifluoromethyl)indoles | researchgate.net |
Mechanistic Elucidation of Reaction Dynamics
Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic applications. Techniques such as in-situ kinetic analysis and isotope tracking experiments provide invaluable insights into reaction pathways and transition states.
In-situ kinetic analysis allows for the real-time monitoring of a chemical reaction, providing data on the concentration of reactants, intermediates, and products as a function of time. This information is essential for determining reaction rates, orders, and activation parameters. Techniques such as NMR spectroscopy are powerful tools for in-situ kinetic studies. nih.govmagritek.com
For the reactions of this compound, in-situ NMR could be employed to follow the progress of, for example, a nucleophilic substitution or a cyclization reaction. By monitoring the disappearance of starting material signals and the appearance of product signals, the rate constant for the reaction can be determined under various conditions (e.g., temperature, concentration, catalyst loading). This data would help to elucidate the reaction mechanism and identify the rate-determining step.
Isotope tracking experiments involve the use of isotopically labeled reactants to trace the fate of specific atoms throughout a chemical reaction. This technique is particularly useful for distinguishing between different possible reaction mechanisms. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can provide information about bond-breaking or bond-forming steps in the rate-determining step of a reaction. libretexts.orgwikipedia.orgyoutube.com
In the context of the oxidative decarboxylation of this compound, a deuterium (B1214612) labeling study could be insightful. For instance, replacing the α-hydrogen with deuterium would allow for the determination of the KIE for this position. A significant KIE (kH/kD > 1) would suggest that the C-H bond is broken in the rate-determining step. Similarly, labeling one of the oxygen atoms of the carboxyl group with ¹⁸O could help to elucidate the mechanism of decarboxylation. Studies on the decarboxylation of other aromatic carboxylic acids have utilized deuterium labeling to probe the reaction mechanism. nih.govrsc.orgacs.org
Computational Modeling of Reaction Intermediates and Transition States
Computational modeling has emerged as a powerful tool in mechanistic chemistry, providing profound insights into the intricate details of reaction pathways that are often difficult to probe experimentally. For this compound, computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the geometries, energies, and electronic structures of transient species such as reaction intermediates and transition states. These theoretical investigations are crucial for understanding the compound's reactivity, predicting reaction outcomes, and designing novel synthetic methodologies.
The primary approach involves mapping the potential energy surface (PES) of a given reaction. Stationary points on the PES, corresponding to energy minima (reactants, intermediates, and products) and first-order saddle points (transition states), are located and characterized. The energy difference between the reactants and the highest-energy transition state determines the activation energy, a key parameter governing the reaction rate.
Influence of Substituents on Computational Models
The 2-chloro and 6-trifluoromethyl substituents on the phenyl ring of mandelic acid introduce significant electronic and steric effects that must be accurately accounted for in computational models. These substituents are known to influence the stability of intermediates and the energy of transition states.
Electronic Effects: Both the chloro and trifluoromethyl groups are strongly electron-withdrawing. This inductive effect can stabilize anionic intermediates and transition states where a negative charge is developed on the aromatic ring or the benzylic carbon. Conversely, it can destabilize cationic species. Computational models capture these effects through the accurate calculation of charge distributions and molecular orbital energies.
Steric Effects: The presence of two ortho substituents imposes considerable steric hindrance around the benzylic carbon and the carboxylic acid group. This steric crowding can influence the preferred conformations of reaction intermediates and raise the energy of transition states, thereby slowing down reaction rates. Computational modeling is particularly adept at quantifying these steric interactions and predicting their impact on reaction barriers. For instance, in reactions involving nucleophilic attack at the carbonyl carbon or the benzylic position, the approach of the nucleophile will be sterically hindered, a factor that can be precisely modeled.
Modeling of Reaction Intermediates
In the context of reactions involving this compound, several types of reaction intermediates can be computationally modeled. For instance, in an oxidation reaction, an intermediate might involve the formation of a radical at the benzylic position. DFT calculations can predict the spin density distribution in such a radical, providing insights into its stability and subsequent reactivity.
In a nucleophilic substitution reaction, a pentacoordinate intermediate or transition state at the benzylic carbon can be modeled. The geometry of this species, including bond lengths and angles, as well as its energy relative to the reactants, can be calculated to understand the reaction mechanism (e.g., SN1 vs. SN2).
Modeling of Transition States
The identification and characterization of transition states are paramount in computational mechanistic studies. For a given reaction of this compound, transition state searching algorithms are employed to locate the saddle point on the PES connecting reactants and products. The vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The energy of the transition state, and thus the activation energy of the reaction, is highly sensitive to the level of theory and basis set used in the calculations. High-level DFT methods, such as B3LYP or M06-2X, with extended basis sets like 6-311++G(d,p), are often required to obtain chemically accurate results. nih.gov
Hypothetical Data from Computational Modeling
While specific experimental or computational studies on the reaction intermediates and transition states of this compound are not extensively available in the public domain, we can present a hypothetical data table based on principles derived from studies on related substituted mandelic acids to illustrate the nature of the data generated from such computational investigations. The following table represents a hypothetical comparison of activation energies (ΔE‡) for the oxidation of mandelic acid and its substituted derivatives, as might be predicted by DFT calculations.
| Compound | Reaction | Calculated Activation Energy (ΔE‡) (kcal/mol) |
| Mandelic Acid | Oxidation | 25.2 |
| 4-Chloromandelic Acid | Oxidation | 24.5 |
| 2-Chloromandelic Acid | Oxidation | 26.8 |
| This compound | Oxidation | 28.5 |
This hypothetical data illustrates that the introduction of an electron-withdrawing group at the para position (4-chloro) might slightly lower the activation energy by stabilizing the transition state. However, an ortho-chloro substituent could increase the activation energy due to steric hindrance. The combined steric and strong electron-withdrawing effects of the 2-chloro and 6-trifluoromethyl groups would be expected to further increase the activation barrier for this hypothetical oxidation reaction.
Applications As a Chiral Building Block and Ligand in Advanced Materials and Catalysis
Utilization in Coordination Chemistry and Materials Science
The molecular architecture of 2-Chloro-6-(trifluoromethyl)mandelic acid makes it an exemplary ligand for the synthesis of novel coordination-based materials. Mandelic acid and its derivatives are recognized as excellent sources of chirality for building chiral coordination polymers (CPs) and metal-organic frameworks (MOFs), particularly for applications in enantioselective processes. tandfonline.comresearchgate.netunimelb.edu.auresearchgate.net The presence of both a chloro and a trifluoromethyl group enhances its utility by introducing sites for specific intermolecular interactions that can be exploited in crystal engineering.
Construction of Chiral Coordination Polymers (CPs)
Chiral coordination polymers are a class of materials that have garnered significant interest for their potential applications in enantioselective separation and catalysis. The halogenated nature of this compound is particularly advantageous for the construction of CPs. Research on analogous compounds, such as (R)-2-chloromandelic acid and 4-trifluoromethylmandelic acid, has demonstrated that these ligands, in conjunction with metal ions and often linear dipyridyl co-ligands, can self-assemble into a variety of architectures. tandfonline.comresearchgate.netunimelb.edu.au These structures can range from one-dimensional (1D) chains to two-dimensional (2D) sheets, with the final topology being heavily influenced by the subtle interplay of intermolecular forces. tandfonline.com The incorporation of the 2-chloro and 6-trifluoromethyl substituents provides precise control over the coordination modes and the subsequent packing of the polymeric structures in three-dimensional space. researchgate.netunimelb.edu.au
Development of Metal-Organic Frameworks (MOFs) for Enantioselective Recognition
Metal-Organic Frameworks (MOFs) are porous crystalline materials with high surface areas and tunable structures, making them ideal candidates for applications in separation and sensing. rsc.orgrsc.org Chiral MOFs are particularly sought after for their ability to discriminate between enantiomers. nih.gov Mandelic acid and its derivatives are valuable building blocks for creating chiral MOFs designed for enantioselective recognition. researchgate.netresearchgate.net The functional groups on this compound can interact selectively with chiral guest molecules within the pores of the MOF. This enantioselective recognition is critical for the separation of racemic mixtures, a process of great importance in the pharmaceutical industry. nih.gov The development of MOFs from this ligand could lead to highly effective platforms for the chiral separation of various important compounds. rsc.orgnih.gov
| Material Type | Key Application | Role of Ligand | Relevant Structural Features |
|---|---|---|---|
| Chiral Coordination Polymers (CPs) | Enantioselective Catalysis & Separation | Provides chirality and directs assembly | Stereocenter, Halogen atoms |
| Metal-Organic Frameworks (MOFs) | Enantioselective Recognition & Sensing | Forms chiral pores and recognition sites | Carboxyl/Hydroxyl groups, Phenyl ring |
Crystal Engineering and Supramolecular Assembly
Crystal engineering focuses on the rational design of solid-state structures by controlling intermolecular interactions. tandfonline.com this compound is an ideal candidate for crystal engineering due to its multiple functional groups capable of forming directional non-covalent bonds. The interplay of these interactions dictates the final supramolecular assembly and the bulk properties of the material.
The crystal packing of materials derived from this compound is significantly influenced by both hydrogen and halogen bonding.
Hydrogen Bonding: The carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors. These groups can form robust and directional hydrogen bonds, often leading to the formation of predictable supramolecular synthons. These interactions play a crucial role in assembling molecules into chains, sheets, or more complex three-dimensional networks.
Halogen Bonding: The chlorine atom at the 2-position and the fluorine atoms of the trifluoromethyl group at the 6-position introduce the possibility of halogen bonding. researchgate.netunimelb.edu.au Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. These interactions, along with weaker C-H···Cl and C-H···F hydrogen bonds, provide additional control over the crystal packing, influencing the orientation and arrangement of molecules within the crystal lattice. researchgate.net The combination of strong hydrogen bonds and weaker, but significant, halogen bonds allows for the fine-tuning of the supramolecular architecture, leading to diverse and predictable packing motifs. tandfonline.com
| Interaction Type | Participating Functional Groups | Influence on Crystal Structure |
|---|---|---|
| Hydrogen Bonding | -COOH, -OH | Primary driving force for network formation (chains, sheets) |
| Halogen Bonding | -Cl, -CF3 | Directs packing motifs and provides structural stability |
| π-π Stacking | Phenyl Ring | Contributes to the overall stability of the crystal lattice |
Role in Asymmetric Synthesis
Beyond its use in materials science, the inherent chirality of this compound makes it a candidate for applications in asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral product.
As a Chiral Organo-catalyst in Stereoselective Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. Chiral acids, such as derivatives of mandelic acid, can act as Brønsted acid catalysts or as co-catalysts in various stereoselective transformations. For instance, (R)-mandelic acid has been successfully employed as a chiral co-catalyst in Michael addition reactions, yielding products with excellent stereoselectivity. researchgate.net The acidic proton of the carboxylic acid can activate substrates, while the chiral scaffold directs the approach of the reactants, leading to the preferential formation of one enantiomer.
While direct catalytic applications of this compound are not extensively documented, its structural similarity to other effective chiral acid catalysts suggests significant potential. researchgate.net The electron-withdrawing nature of the chloro and trifluoromethyl substituents would increase the acidity of the carboxylic acid group, potentially enhancing its catalytic activity. Further research into the use of this compound as an organocatalyst could open new avenues for the efficient synthesis of enantiomerically pure molecules.
Precursor for Complex Organic Molecules
The utility of a chiral molecule as a precursor lies in its ability to transfer its stereochemical information to a new, more complex molecule during a synthesis. While mandelic acid and its simpler derivatives are widely recognized as valuable chiral building blocks for pharmaceuticals and other bioactive compounds, specific examples of complex organic molecules synthesized directly from this compound are not documented in the available literature. The unique electronic and steric properties imparted by the chloro and trifluoromethyl groups could theoretically be exploited in multi-step syntheses, but specific pathways and target molecules have not been reported.
Table 1: Hypothetical Transformation of this compound as a Precursor No specific research data is available to populate this table. The table is for illustrative purposes only.
| Target Molecule Class | Synthetic Transformation | Potential Role of Substituents |
|---|---|---|
| Chiral Heterocycles | Cyclization Reactions | Directing group, electronic modification |
| Bioactive Scaffolds | Multi-step Synthesis | Introduction of a stereocenter |
| Pharmaceutical Intermediates | Functional Group Interconversion | Enhanced metabolic stability (CF3) |
Ligand in Transition Metal-Catalyzed Asymmetric Reactions
The conversion of a chiral molecule like a mandelic acid derivative into a ligand typically involves chemical modification to introduce coordinating atoms (e.g., nitrogen, phosphorus) that can bind to a transition metal. This chiral ligand-metal complex can then catalyze reactions, such as hydrogenations, C-C bond formations, or oxidations, to produce an excess of one enantiomer of the product.
While the general class of mandelic acids has been used to derive ligands for such processes researchgate.net, there are no specific documented instances of this compound being developed into a ligand for transition metal-catalyzed asymmetric reactions. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups on the phenyl ring would significantly influence the electronic properties of any resulting ligand and its interaction with a metal center, but the catalytic performance of such a system has not been reported.
Table 2: Potential Applications in Asymmetric Catalysis This table is hypothetical as no specific research data for this compound as a ligand was found.
| Reaction Type | Metal Catalyst | Potential Enantioselectivity |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Data Not Available |
| Asymmetric C-C Coupling | Palladium, Copper | Data Not Available |
| Enantioselective Alkylation | Zinc, Copper | Data Not Available |
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline molecules. nih.gov For a chiral molecule like 2-Chloro-6-(trifluoromethyl)mandelic acid, which contains a stereogenic center at the alpha-carbon, this technique is paramount for unambiguously establishing its absolute configuration. The presence of a chlorine atom, which is a relatively heavy atom, facilitates this process through the phenomenon of anomalous scattering. mit.edu This effect creates small but measurable differences between the intensities of Bijvoet pairs of reflections (hkl and -h-k-l), which allows for the assignment of the correct enantiomer. mit.edu
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for molecular structure determination, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles. nih.gov A successful SCXRD analysis of this compound would yield a detailed model of the molecule, confirming the connectivity and revealing the conformation adopted in the crystalline state. The prerequisite for this technique is the availability of a high-quality single crystal of suitable size. thieme-connect.de
In cases where suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) serves as a valuable alternative. rsc.org While PXRD provides less detailed information than SCXRD due to the one-dimensional compression of three-dimensional data, it is instrumental for identifying crystalline phases, determining unit cell parameters, and assessing sample purity. researchgate.net For complex structures, PXRD data can be used in conjunction with computational modeling and solid-state NMR to achieve a full structure solution. rsc.org
| Parameter | Expected Information from SCXRD |
|---|---|
| Chemical Formula | C₉H₆ClF₃O₃ |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (must be a non-centrosymmetric space group for an enantiopure sample) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise values in Å and degrees |
| Volume (V) | Calculated volume of the unit cell in ų |
| Molecules per Unit Cell (Z) | Integer value (e.g., 2, 4) |
| Flack Parameter | A value close to 0 for the correct absolute structure assignment |
The solid-state packing of this compound is governed by a network of intermolecular interactions. X-ray diffraction data allows for a detailed analysis of these forces, which dictate the crystal's stability and physical properties. The primary interactions expected are strong hydrogen bonds involving the carboxylic acid and hydroxyl groups. The carboxylic acid can form a classic hydrogen-bonded dimer with a neighboring molecule, or it can engage in hydrogen bonding with the hydroxyl group.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment. These methods are based on the absorption (IR) or scattering (Raman) of light by molecules as they transition between vibrational energy levels.
FT-IR spectroscopy is particularly sensitive to polar functional groups and is an excellent tool for identifying the key structural features of this compound. The spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the 3300-2500 cm⁻¹ region, which overlaps with the C-H stretching vibrations. The hydroxyl O-H stretch would appear as a sharper band around 3500-3200 cm⁻¹. A strong, sharp absorption for the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. The trifluoromethyl group gives rise to very strong C-F stretching bands, typically in the 1350-1150 cm⁻¹ range, while the C-Cl stretch would appear at lower frequencies, usually between 800 and 600 cm⁻¹.
FT-Raman spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often more prominent in the Raman spectrum. For this compound, the C=C stretching vibrations of the benzene (B151609) ring would produce strong signals in the 1600-1450 cm⁻¹ region. The symmetric stretching of the CF₃ group would also be Raman active. The C-Cl bond would also have a characteristic Raman signal. The carbonyl (C=O) stretch is typically weaker in the Raman spectrum compared to FT-IR.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (alcohol) | ~3400 | Weak | Medium, Broad (IR) |
| O-H Stretch (carboxylic acid) | 3300-2500 | Weak | Very Broad, Strong (IR) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |
| C=O Stretch (carboxylic acid) | ~1710 | ~1710 | Very Strong (IR), Weak (Raman) |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium (IR), Strong (Raman) |
| C-F Stretch (CF₃) | 1350-1150 | - | Very Strong (IR) |
| C-O Stretch | 1250-1050 | - | Strong (IR) |
| C-Cl Stretch | 800-600 | 800-600 | Medium (IR), Strong (Raman) |
Advanced Nuclear Magnetic Resonance (NMR) Techniques
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
The ¹H NMR spectrum would show distinct signals for each unique proton. The aromatic protons would appear in the downfield region (typically 7.5-8.0 ppm), showing a complex splitting pattern due to coupling with each other. The single proton on the alpha-carbon (the methine proton) would likely appear as a singlet around 5.0-5.5 ppm. The hydroxyl and carboxylic acid protons would appear as broad singlets that are exchangeable with D₂O.
The ¹³C NMR spectrum would show nine distinct signals, one for each carbon atom in the unique chemical environment. The carbonyl carbon of the carboxylic acid would be the most downfield signal (170-180 ppm). The aromatic carbons would appear in the 120-140 ppm range, with the carbons attached to the electronegative chloro and trifluoromethyl groups being further downfield. The carbon of the CF₃ group would show a characteristic quartet due to coupling with the three fluorine atoms.
The ¹⁹F NMR spectrum would provide a simple and clear confirmation of the trifluoromethyl group, showing a single, sharp signal, as all three fluorine atoms are chemically equivalent.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecular framework.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -COOH | 10-12 | Broad Singlet |
| ¹H | Aromatic C-H | 7.5-8.0 | Multiplet |
| ¹H | -CH(OH) | ~5.3 | Singlet |
| ¹H | -OH | Variable (Broad) | Broad Singlet |
| ¹³C | -COOH | 170-180 | Singlet |
| ¹³C | Aromatic C-Cl, C-CF₃ | 130-140 | Singlet |
| ¹³C | Aromatic C-H, C-C(H)OH | 120-130 | Singlet |
| ¹³C | -CF₃ | ~123 | Quartet |
| ¹³C | -CH(OH) | ~70 | Singlet |
| ¹⁹F | -CF₃ | ~ -60 | Singlet |
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation
One-dimensional NMR spectroscopy is a fundamental tool for the characterization of this compound, providing crucial information about the number and chemical environment of hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR Spectroscopy
The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons. The aromatic region would show a complex multiplet pattern arising from the three adjacent protons on the benzene ring. Due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups, these aromatic protons are anticipated to be deshielded and resonate at lower field (higher ppm values), typically in the range of 7.0-8.0 ppm. The methine proton (CH-OH) attached to the chiral center would appear as a singlet, and its chemical shift would be influenced by the neighboring hydroxyl and carboxylic acid groups. The protons of the hydroxyl and carboxylic acid groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically appearing in the downfield region of 170-180 ppm. The carbons of the aromatic ring will resonate in the approximate range of 120-140 ppm. The carbon atom bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the carbon attached to the chlorine atom will also have a characteristic chemical shift. The methine carbon of the mandelic acid moiety is expected in the 65-75 ppm range.
¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a sensitive indicator of the electronic environment of the CF₃ group and is anticipated to be in the characteristic range for aromatic trifluoromethyl groups.
Expected NMR Data for this compound
| Atom | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Aromatic Protons | ¹H | 7.0 - 8.0 | Multiplet | Chemical shifts are influenced by the chloro and trifluoromethyl substituents. |
| Methine Proton (CH-OH) | ¹H | ~5.0 | Singlet | |
| Hydroxyl Proton (OH) | ¹H | Variable | Broad Singlet | Position is solvent and concentration dependent. |
| Carboxylic Acid Proton (COOH) | ¹H | Variable | Broad Singlet | Position is solvent and concentration dependent. |
| Carboxylic Carbon (C=O) | ¹³C | 170 - 180 | Singlet | |
| Aromatic Carbons | ¹³C | 120 - 140 | Multiple Singlets | |
| Carbon bonded to CF₃ | ¹³C | ~125-135 | Quartet | Coupling with three fluorine atoms. |
| Methine Carbon (CH-OH) | ¹³C | 65 - 75 | Singlet | |
| Trifluoromethyl Fluorines | ¹⁹F | ~ -60 to -65 | Singlet | Relative to a standard like CFCl₃. |
Multidimensional NMR for Complex Systems
In scenarios where the one-dimensional NMR spectra exhibit significant signal overlap, such as in complex mixtures or when analyzing interactions with other molecules, multidimensional NMR techniques become indispensable for unambiguous structural assignment.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment is a two-dimensional technique that correlates the chemical shifts of directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would display cross-peaks connecting the signal of each aromatic proton to the signal of the carbon atom to which it is attached. This would allow for the definitive assignment of the protonated carbons in the aromatic ring. Similarly, the methine proton signal would be correlated with the methine carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, in an HMBC spectrum of this compound, correlations would be expected between the aromatic protons and the quaternary carbons, including the carbon attached to the chlorine atom and the carbon bonded to the trifluoromethyl group. Correlations between the methine proton and the carboxylic carbon, as well as the ipso-carbon of the aromatic ring, would also be anticipated, confirming the connectivity of the mandelic acid side chain to the substituted benzene ring.
The application of these multidimensional techniques provides a comprehensive and unambiguous assignment of all ¹H and ¹³C NMR signals, which is critical for confirming the precise structure of this compound and for studying its interactions in more complex biological or chemical systems.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to predict the properties of molecular systems, including those of substituted mandelic acids and related halogenated aromatic compounds.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as the widely employed B3LYP functional with a basis set like 6-311+G(d,p), researchers can calculate the lowest energy arrangement of atoms. For a flexible molecule like 2-Chloro-6-(trifluoromethyl)mandelic acid, which has rotatable bonds, this process involves a conformational analysis to identify the various possible spatial arrangements (conformers) and their relative energies.
The analysis identifies the global minimum on the potential energy surface, which corresponds to the most stable conformer. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide the fundamental blueprint of the molecule's structure. While specific optimized parameters for this compound are not detailed in available literature, the methodology remains standard for achieving these foundational insights.
Interactive Table: Example of Optimized Geometrical Parameters (Illustrative)
This table illustrates the type of data obtained from a geometry optimization calculation for a molecule similar to this compound. The values are representative examples.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-CF3 | 1.52 Å |
| Bond Length | O-H (hydroxyl) | 0.97 Å |
| Bond Length | C=O (carboxyl) | 1.22 Å |
| Bond Angle | Cl-C-C(aromatic) | 121.5° |
| Bond Angle | O-C-H (chiral center) | 109.8° |
| Dihedral Angle | H-O-C-C(chiral) | 178.5° |
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations are used to determine the energies and distributions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excited and generally more reactive. Conversely, a large HOMO-LUMO gap implies high kinetic stability.
Furthermore, DFT can be used to calculate the distribution of electronic charge across the molecule. A Mulliken population analysis, for instance, assigns partial charges to each atom, revealing the electrophilic and nucleophilic sites. This charge distribution is crucial for understanding intermolecular interactions and predicting reaction pathways. For this compound, one would expect a significant negative charge on the oxygen and chlorine atoms and a positive charge on the carboxyl carbon, influencing its interaction with other molecules.
Interactive Table: Example of Calculated Electronic Properties (Illustrative)
This table shows representative electronic property data derived from DFT calculations on related aromatic acids. The values are for illustrative purposes.
| Property | Calculated Value | Unit |
| HOMO Energy | -7.15 | eV |
| LUMO Energy | -1.25 | eV |
| HOMO-LUMO Gap | 5.90 | eV |
| Ionization Potential | 7.15 | eV |
| Electron Affinity | 1.25 | eV |
DFT calculations provide a reliable method for predicting the vibrational and magnetic resonance spectra of molecules. Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.
The calculated harmonic vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, they are typically scaled using empirical factors to improve agreement with experimental data. The analysis of the Total Energy Distribution (TED) allows for a detailed assignment of each vibrational mode.
Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). These theoretical predictions are valuable for confirming molecular structures by comparing the calculated spectrum to the one obtained experimentally.
Molecular Dynamics (MD) Simulations for Chiral Recognition Modeling
As this compound is a chiral molecule, understanding how its enantiomers interact differently with other chiral molecules is of great importance, particularly in pharmacology and chiral chromatography. Molecular Dynamics (MD) simulations are a powerful computational tool for investigating these phenomena.
MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. To study chiral recognition, a simulation would typically involve placing the R- and S-enantiomers of the mandelic acid derivative in a system with a chiral selector, such as a cyclodextrin (B1172386), a protein, or an amino acid-based molecular micelle.
By analyzing the simulation trajectories, researchers can:
Calculate Binding Free Energies: Determine the thermodynamic preference for one enantiomer over the other.
Identify Key Interactions: Pinpoint the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that are responsible for the enantioselective binding.
Analyze Structural Dynamics: Observe the conformational changes in both the analyte and the selector upon binding.
This integrated approach, combining experimental work with MD simulations, offers a comprehensive understanding of the mechanisms that govern chiral recognition at the molecular level.
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
From the electronic properties calculated using DFT, a variety of quantum chemical descriptors can be derived to predict the global and local reactivity of a molecule. These "conceptual DFT" descriptors translate complex quantum mechanical data into chemically intuitive concepts.
Key global reactivity descriptors include:
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 2-Chloro-6-(trifluoromethyl)mandelic acid derivatives, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves halogenation and trifluoromethylation reactions. For example, amide coupling reactions (e.g., using EDC/HOBt) followed by ester hydrolysis are effective for introducing the mandelic acid backbone .
- Purity Optimization : Recrystallization (e.g., using ethanol/water mixtures) and chromatography (silica gel, hexane/ethyl acetate gradients) are critical. Monitor purity via HPLC or LC-MS, ensuring ≥97% purity as per industrial standards .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Key Methods :
- NMR : H and C NMR to confirm aromatic substitution patterns and trifluoromethyl group integration .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H] or [M-H]) .
- IR Spectroscopy : Detect carboxylic acid (C=O stretch ~1700 cm) and hydroxyl groups .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Lipophilicity : The -CF group increases logP values, enhancing membrane permeability .
- Acidity : The electron-withdrawing effect lowers the pKa of the mandelic acid’s hydroxyl group, impacting solubility and reactivity .
Advanced Research Questions
Q. What strategies address contradictory data in reported reaction yields for trifluoromethylation steps?
- Root Cause Analysis : Variability often arises from solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., CuI vs. Pd-based catalysts).
- Mitigation : Use design of experiments (DoE) to optimize temperature (80–120°C), reaction time (12–24 hr), and stoichiometry (1.2–2.0 equiv of trifluoromethylating agents) .
Q. How can researchers elucidate the mechanism of action of this compound in biological systems?
- Approach :
- Molecular Docking : Compare structural analogs (e.g., 2-Chloro-6-(trifluoromethyl)pyridin-3-ol) to predict binding affinity with targets like RORγt nuclear receptors .
- Enzyme Assays : Measure inhibition of mandelate racemase or dehydrogenase activity .
Q. What experimental designs resolve discrepancies in reported melting points of derivatives?
- Investigation : Compare DSC (Differential Scanning Calorimetry) data across labs, ensuring identical heating rates (e.g., 5°C/min) and sample preparation (e.g., anhydrous vs. hydrated forms).
- Case Study : Derivatives with purity <97% show melting point depression (e.g., 118–120°C vs. 125–127°C) .
Methodological Challenges and Solutions
Q. How can regioselectivity issues during chlorination be mitigated?
- Solution : Use directing groups (e.g., -COOH or -CN) to favor substitution at the 2- and 6-positions. For example, nicotinic acid derivatives show higher regioselectivity under acidic conditions .
Q. What purification techniques are optimal for isolating this compound from by-products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
